![molecular formula C18H14ClN3OS B2554883 7-氯-3-[2-(1H-吲哚-3-基)乙基]-2-硫代-1H-喹唑啉-4-酮 CAS No. 442532-01-6](/img/no-structure.png)

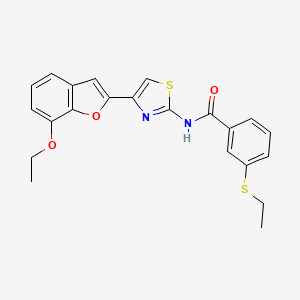

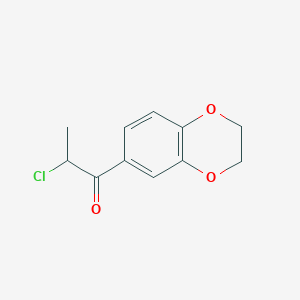

7-氯-3-[2-(1H-吲哚-3-基)乙基]-2-硫代-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Quinazolinones are another important class of compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, UV spectroscopy can provide information about the electronic properties of a compound .科学研究应用

抗微生物和抗结核活性

一系列7-氯-3-[2-(1H-吲哚-3-基)乙基]-2-硫代-1H-喹唑啉-4-酮衍生物被制备并评估其抗微生物和抗结核活性。其中一种化合物表现出显著的抗结核活性,对结核分枝杆菌具有显著作用,与标准化合物异烟肼相当。这些化合物还表现出不同的抗革兰氏阳性和阴性细菌活性,表明针对细菌和分枝杆菌靶点的有效性具有明显的结构要求(Anand et al., 2011)。

合成和功能化

该化合物已被用于合成功能化的2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮。这种合成过程涉及与卤素和其他化合物的反应,导致产生各种具有进一步研究和应用潜力的衍生物(Kut et al., 2020)。

抗癌活性

该化合物的衍生物显示出作为抗癌剂的潜力。例如,特定的喹唑啉衍生物对中枢神经系统SNB-75癌细胞系显示出显著活性。这表明这些衍生物在抑制EGFR-酪氨酸激酶方面具有潜力,这对于开发抗肿瘤药物至关重要(Noolvi & Patel, 2013)。

单胺氧化酶和抗肿瘤活性

一些合成的2-硫代取代的3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮衍生物对单胺氧化酶具有高活性,并显示出显著的抗肿瘤性能。这表明它们在治疗心理障碍和癌症方面具有潜力(Markosyan et al., 2015)。

酶增强

4-氯苯并[h]喹喹唑啉-2(1H)-酮及其硫代衍生物的某些衍生物已显示出显著增强α-淀粉酶活性。这表明在酶研究和治疗中具有潜在应用(Abass, 2007)。

抗癌和抗微生物活性

一些新型吲哚亚甲基苯并[h]噻唑并[2,3-b]喹唑啉酮已被合成,并对乳腺癌细胞系显示出优异的抗癌活性,在某些情况下超过了标准药物多柔比星。它们还显示出显著的抗微生物活性,表明它们在治疗传染病和癌症方面具有潜力(Gali et al., 2014)。

利尿剂

一些喹唑啉酮衍生物已被评估为潜在的利尿剂。这项研究显示了该化合物衍生物的多功能性,将其潜在应用扩展到抗微生物和抗癌性能之外(Maarouf et al., 2004)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-(1H-indol-3-yl)propan-1-ol to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one, which is then treated with sulfur to yield the final product.", "Starting Materials": ["2-aminobenzonitrile", "3-(1H-indol-3-yl)propan-1-ol", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 3-(1H-indol-3-yl)propan-1-ol in the presence of a suitable solvent and a base catalyst to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one.", "Step 2: The resulting 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one is then treated with sulfur in the presence of a suitable solvent and a reducing agent to yield the final product, 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |

CAS 编号 |

442532-01-6 |

产品名称 |

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C18H14ClN3OS |

分子量 |

355.84 |

IUPAC 名称 |

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

InChI 键 |

VAIFJJKIQIBQFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

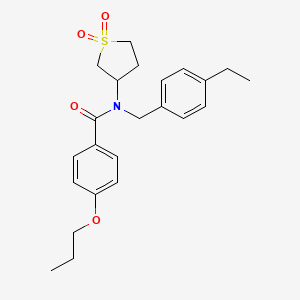

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)

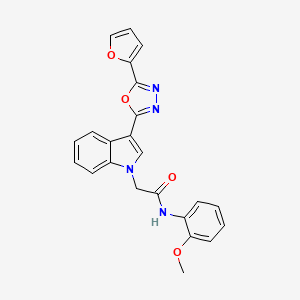

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

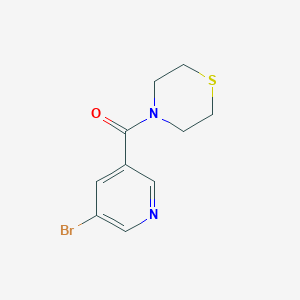

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

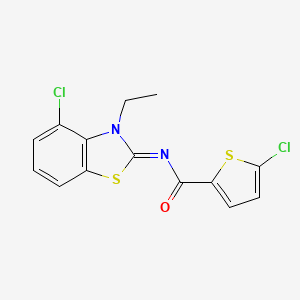

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)